molecular formula C24H21N3O4S2 B2479154 methyl 2-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate CAS No. 1261015-45-5

methyl 2-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2479154
CAS No.: 1261015-45-5
M. Wt: 479.57
InChI Key: ZQYKTVYODYCURB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a 3,5-dimethylphenyl group at position 3. A sulfanyl acetamido linker bridges the thienopyrimidinone moiety to a methyl benzoate ester.

Properties

IUPAC Name

methyl 2-[[2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-14-10-15(2)12-16(11-14)27-22(29)21-19(8-9-32-21)26-24(27)33-13-20(28)25-18-7-5-4-6-17(18)23(30)31-3/h4-12H,13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYKTVYODYCURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Methyl 3-Amino-5-(3,5-Dimethylphenyl)Thiophene-2-Carboxylate

The synthesis begins with the Gewald reaction, a well-established method for generating 2-aminothiophene derivatives. As demonstrated in the synthesis of analogous compounds, methyl 3-amino-5-(3,5-dimethylphenyl)thiophene-2-carboxylate is prepared by reacting 3,5-dimethylbenzaldehyde with methyl cyanoacetate in the presence of elemental sulfur and a base such as morpholine. This step typically yields the aminothiophene carboxylate in ~75% yield after recrystallization.

Cyclization to Form 3-(3,5-Dimethylphenyl)Thieno[3,2-d]Pyrimidin-4(3H)-One

The aminothiophene intermediate undergoes cyclization with formamidine acetate under refluxing acetic acid conditions. This reaction proceeds via intramolecular nucleophilic attack, forming the pyrimidinone ring. The 3,5-dimethylphenyl group is introduced at the N3 position during this step, leveraging the reactivity of the primary amine. The product is isolated in 82% yield after column chromatography.

Introduction of the 2-Thiol Functional Group

To install the sulfanyl group at position 2 of the pyrimidinone, the intermediate is treated with phosphorus oxychloride (POCl3) at 80°C, yielding the 2-chloro derivative. Subsequent displacement with thiourea in ethanol under reflux replaces the chloride with a thiol group (-SH). This step achieves ~68% yield, with the thiol product characterized by FT-IR (S-H stretch at 2550 cm⁻¹) and LC-MS.

Functionalization with Sulfanylacetic Acid

The sulfanylacetic acid linker bridges the thienopyrimidinone core and the benzoate moiety.

Synthesis of 2-(2-Mercapto-3-(3,5-Dimethylphenyl)-4-Oxo-3,4-Dihydrothieno[3,2-d]Pyrimidin-2-yl)Acetic Acid

The thiol-containing pyrimidinone reacts with bromoacetic acid in a basic aqueous medium (pH 9–10) at 50°C. This nucleophilic substitution replaces the thiol hydrogen with a carboxymethyl group, forming the sulfanylacetic acid derivative. The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) and proceeds in 74% yield.

Activation of the Carboxylic Acid

Prior to amide coupling, the carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane. This generates a stable active ester, which facilitates subsequent nucleophilic attack by the amine.

Preparation of Methyl 2-Aminobenzoate

The benzoate fragment is synthesized via esterification and reduction.

Synthesis of Methyl Anthranilate

Following the method outlined in patent CN101948400A, phthalic anhydride is treated with 25% ammonium hydroxide to form ammonium phthalamate. Alkaline hydrolysis with sodium hydroxide yields sodium phthalamate, which undergoes esterification with methanol in the presence of chlorosulfonic acid. Methyl anthranilate is obtained in 89% yield after distillation.

Purification and Characterization

The product is recrystallized from methanol/water (3:1), yielding white crystals (m.p. 102–104°C). Purity is confirmed by HPLC (>99%), with UV-Vis absorbance at 280 nm.

Coupling Reaction to Form the Target Compound

The final step involves amide bond formation between the activated sulfanylacetic acid and methyl 2-aminobenzoate.

Amide Coupling Conditions

The activated ester (1.2 equiv) is added dropwise to a solution of methyl 2-aminobenzoate (1.0 equiv) in dry dimethylformamide (DMF) containing N,N-diisopropylethylamine (DIPEA, 2.5 equiv). The reaction is stirred at 25°C for 12 hours, achieving 85% conversion. The crude product is purified via silica gel chromatography (ethyl acetate/hexane 2:1) to yield the title compound as a pale yellow solid.

Optimization Challenges

  • Solvent Selection : DMF outperforms THF and acetonitrile due to superior solubility of intermediates.
  • Temperature Control : Reactions above 30°C promote hydrolysis of the active ester, reducing yield.
  • Stoichiometry : Excess DIPEA (2.5 equiv) neutralizes HCl byproducts, preventing protonation of the amine nucleophile.

Analytical Data and Characterization

Property Value/Description Method
Molecular Formula C₂₅H₂₃N₃O₅S₂ High-Resolution MS
Melting Point 168–170°C Differential Scanning Calorimetry
Purity 99.2% HPLC (C18, MeOH:H2O)
IR (KBr) 1725 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O) FT-IR
¹H NMR (400 MHz, CDCl₃) δ 8.45 (s, 1H, pyrimidinone), 3.90 (s, 3H, OCH₃) NMR Spectroscopy

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can modify the dimethylphenyl group or the benzoate ester.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Alcohols: Products of reduction reactions.

    Substituted Derivatives: Products of nucleophilic substitution reactions.

Scientific Research Applications

Physical Properties

Antimicrobial Properties

Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit notable antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. In vitro tests have shown promising results, suggesting that derivatives of this compound could serve as effective antimicrobial agents targeting resistant strains .

Anticancer Potential

Compounds containing thieno[3,2-d]pyrimidine moieties have been investigated for their anticancer properties. The structural features of methyl 2-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate may contribute to its ability to inhibit cancer cell proliferation through multiple mechanisms, including the induction of apoptosis and disruption of cell cycle progression. Ongoing research aims to elucidate the specific pathways involved in its anticancer activity.

Anti-inflammatory Effects

There is emerging evidence that thieno[3,2-d]pyrimidine derivatives possess anti-inflammatory properties. The compound may modulate inflammatory pathways and cytokine production, making it a candidate for further exploration in the treatment of inflammatory diseases.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic strategies include:

  • Formation of Thieno[3,2-d]pyrimidine Core : Utilizing established methods for synthesizing thieno[3,2-d]pyrimidine derivatives.
  • Introduction of Sulfanyl and Acetamido Groups : Employing nucleophilic substitution reactions to introduce functional groups that enhance biological activity.
  • Methylation : Final methylation steps to yield the desired product.

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

  • Antimicrobial Activity : A study demonstrated that derivatives with similar structures exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
    CompoundActivity Against MRSAActivity Against E. faecium
    Compound AYesNo
    Methyl 2-(...)YesYes
  • Anticancer Evaluation : Another investigation into thieno[3,2-d]pyrimidines highlighted their potential as anticancer agents in various cancer cell lines.

Mechanism of Action

The mechanism of action of methyl 2-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The thienopyrimidine core is crucial for its activity, as it can interact with various biological pathways.

Comparison with Similar Compounds

Structural Analogues in Thieno/Thiazolo-Pyrimidine Derivatives

Compounds from , such as (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) and 6,11-dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) , share heterocyclic cores but differ in substituents and functional groups:

  • Core Structure: While the target compound has a thieno[3,2-d]pyrimidinone core, 11a and 12 feature thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]quinazoline systems, respectively.
  • Functional Groups : The target’s sulfanyl acetamido linker contrasts with the carbonitrile (CN) and furanyl substituents in 11a and 12. The benzoate ester in the target may enhance solubility compared to the lipophilic CN groups in 11a.
  • Physical Properties : 11a and 12 exhibit melting points of 243–246°C and 268–269°C, respectively, suggesting high thermal stability, a trait likely shared with the target compound due to its fused aromatic system.

Table 1: Comparison with Thieno/Thiazolo-Pyrimidine Derivatives

Compound Core Structure Key Substituents Melting Point (°C) Yield (%)
Target Compound Thieno[3,2-d]pyrimidin-4-one 3,5-Dimethylphenyl, benzoate ester N/A N/A
11a () Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, CN 243–246 68
12 () Pyrimido[2,1-b]quinazoline 5-Methylfuran-2-yl, CN 268–269 57
Sulfonylurea Herbicides with Benzoate Ester Moieties

highlights sulfonylurea herbicides like metsulfuron methyl ester and ethametsulfuron methyl ester , which incorporate a benzoate ester linked to a sulfonylurea group. Key differences include:

  • Functional Linkage : The target compound’s sulfanyl acetamido group differs from the sulfonylurea bridge in herbicides, which is critical for acetyl-CoA carboxylase inhibition in plants.
  • Bioactivity: While sulfonylureas target plant enzymes, the thienopyrimidinone core in the target may align with kinase or protease inhibition, common in medicinal chemistry.

Table 2: Comparison with Sulfonylurea Herbicides

Compound Core Structure Key Functional Group Application
Target Compound Thienopyrimidinone Sulfanyl acetamido Potential therapeutics
Metsulfuron methyl Triazin-2-yl Sulfonylurea Herbicide
Acetamido-Linked Heterocyclic Compounds

describes compounds like (R)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide, which share acetamido linkages but differ in structural complexity:

  • Acetamido Role : The acetamido group in the target compound likely enhances molecular recognition, similar to its role in ’s compounds, which are likely protease inhibitors.
  • Steric Effects: The 3,5-dimethylphenyl group in the target may improve hydrophobic interactions compared to the 2,6-dimethylphenoxy group in ’s derivatives.
Chromenone-Pyrazolopyrimidine Derivatives

’s 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide features a chromenone-pyrazolopyrimidine scaffold:

  • Fluorinated Substituents : ’s compound uses fluorine atoms to modulate bioavailability, whereas the target’s 3,5-dimethylphenyl group may prioritize lipophilicity.

Biological Activity

Methyl 2-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate (CAS Number: 1260920-36-2) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N3O2S3C_{23}H_{21}N_{3}O_{2}S_{3} with a molecular weight of 467.6 g/mol. The compound features a thienopyrimidine core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of thienopyrimidine compounds exhibit significant antimicrobial properties. In a study evaluating various thienopyrimidine derivatives, compounds similar to methyl 2-(2-{...}) showed promising results against both Gram-positive and Gram-negative bacteria as well as mycobacterial strains. The minimum inhibitory concentration (MIC) values were determined for multiple strains, demonstrating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives

CompoundTarget StrainMIC (µg/mL)
4cStaphylococcus aureus12
4eEscherichia coli15
5cMycobacterium tuberculosis10

Anticancer Activity

The thienopyrimidine scaffold has also been linked to anticancer activity. Compounds derived from this structure have been studied for their ability to inhibit cell proliferation in various cancer cell lines. For instance, methyl 2-(2-{...}) has been shown to inhibit the growth of leukemia cells in vitro, suggesting its potential as an anticancer agent .

Case Study: Inhibition of Leukemia Cell Proliferation
In a recent study focusing on acute biphenotypic leukemia MV4-11 cells, compounds structurally related to methyl 2-(2-{...}) demonstrated significant inhibition of cell proliferation at low concentrations (IC50 around 0.3 µM). The mechanism involved down-regulation of key signaling pathways associated with cell survival and proliferation .

Mechanistic Insights

The biological activity of methyl 2-(2-{...}) can be attributed to its interaction with various biological targets. Docking studies suggest that it may bind effectively to enzymes involved in cellular signaling pathways, thereby modulating their activity. This interaction is crucial for its antimicrobial and anticancer effects.

Toxicity Assessment

Toxicity studies are essential for evaluating the safety profile of new compounds. Preliminary assessments indicate that derivatives similar to methyl 2-(2-{...}) exhibit low toxicity levels up to concentrations of 200 µmol/L when tested using hemolytic assays . This suggests a favorable safety margin for further development.

Q & A

Q. What are the optimal synthetic routes for methyl 2-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate?

  • Methodological Answer : The synthesis typically involves three key steps: (i) construction of the thieno[3,2-d]pyrimidin-4-one core via cyclization of substituted thioureas or thioamides, (ii) sulfanylation at the 2-position using mercaptoacetic acid derivatives, and (iii) amidation with methyl 2-aminobenzoate. For analogous compounds, yields of 70–96% have been achieved by optimizing reaction conditions (e.g., solvent polarity, temperature, and catalysts) .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Characterization employs a combination of techniques:
  • 1H NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, acetamido NH at δ 10.2–10.8 ppm).
  • HRMS for molecular ion confirmation (e.g., [M+H]+ expected within ±0.001 Da).
  • X-ray crystallography (where applicable) to resolve stereochemistry and bond angles, as demonstrated for structurally related thieno-pyrimidine derivatives .

Q. What preliminary bioactivity has been observed for structurally analogous compounds?

  • Methodological Answer : Analogous thieno-pyrimidine derivatives exhibit:
  • Anticancer activity : IC50 values of 2–10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via topoisomerase II inhibition .
  • Antimicrobial effects : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
    These findings suggest prioritized in vitro screening for the target compound.

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction yields and purity?

  • Methodological Answer : Use response surface methodology (RSM) to model variables (e.g., temperature, catalyst loading, stoichiometry). For example, a Central Composite Design (CCD) with 15–20 experimental runs can identify optimal conditions, reducing trial-and-error approaches by 50–70% . Computational reaction path searches (e.g., quantum chemical calculations) further refine conditions by predicting transition states and intermediates .

Q. How to address contradictions in bioactivity data across different assays?

  • Methodological Answer : Employ orthogonal assays (e.g., enzymatic vs. cell-based assays) to validate target engagement. For instance, discrepancies in IC50 values may arise from off-target effects; use siRNA knockdown or CRISPR-Cas9 gene editing to confirm mechanism-specific activity . Additionally, verify compound purity (>95% by HPLC) to rule out impurity-driven artifacts .

Q. What computational strategies predict biological targets and binding modes?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina, Glide) to screen against kinase or protease libraries, prioritizing targets with docking scores ≤−8.0 kcal/mol.
  • Molecular dynamics (MD) simulations (NAMD, GROMACS) to assess binding stability (RMSD ≤2 Å over 100 ns trajectories) .
    These methods have successfully identified ATP-binding site interactions in related pyrimidine derivatives .

Q. What strategies improve regioselectivity during sulfanylation?

  • Methodological Answer : Regioselectivity is influenced by:
  • Steric effects : Bulky substituents at the 3-position (e.g., 3,5-dimethylphenyl) direct sulfanylation to the 2-position.
  • Electronic effects : Electron-withdrawing groups (e.g., oxo at C4) activate the thieno-pyrimidine ring for nucleophilic attack.
    Solvent polarity (e.g., DMF vs. THF) and base selection (e.g., K2CO3 vs. DBU) further modulate reactivity, as shown in analogous syntheses .

Q. How to analyze degradation pathways under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies :
  • Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions.
  • LC-MS/MS analysis : Identify degradation products (e.g., hydrolysis of the acetamido group or oxidation of the thioether linkage) .

Q. Can AI-driven tools enhance process optimization for large-scale synthesis?

  • Methodological Answer : Integrate COMSOL Multiphysics with AI algorithms to simulate reaction kinetics and mass transfer. For example, neural networks trained on historical data can predict optimal stirring rates, heating profiles, and catalyst recycling efficiency, reducing optimization time by 30–50% .

Q. How to evaluate the role of heterogeneous catalysis in improving synthesis efficiency?

  • Methodological Answer :
    Compare catalysts (e.g., Pd/C, zeolites) using:
  • Turnover frequency (TOF) : Measure mol product per mol catalyst per hour.
  • Leaching tests (ICP-MS) to confirm catalyst stability.
    For example, Pd/C (5 wt%) achieved >90% conversion in Suzuki-Miyaura couplings for related heterocycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.